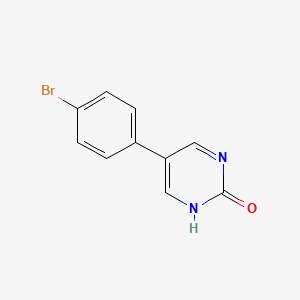

5-(4-bromophenyl)-1H-pyrimidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

27793-99-3 |

|---|---|

Molecular Formula |

C10H7BrN2O |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |

InChI Key |

FCWPEJHWFZWTIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)Br |

Origin of Product |

United States |

Biological Activity and Mechanistic Investigations of 5 4 Bromophenyl 1h Pyrimidin 2 One Analogs

Exploration of Diverse Biological Activities in In Vitro Systems

The in vitro evaluation of 5-(4-bromophenyl)-1H-pyrimidin-2-one and its structural analogues has been a cornerstone in identifying their potential as therapeutic agents. These studies, conducted in controlled laboratory settings using cancer cell lines, have provided initial insights into their anti-proliferative capabilities and cytotoxic profiles.

The anti-cancer potential of pyrimidine (B1678525) derivatives has been demonstrated through their ability to inhibit the growth of various cancer cell lines. The inclusion of a bromine atom on the phenyl ring is a strategic chemical modification often explored to enhance biological activity.

Derivatives of 5-bromopyrimidine (B23866) have been synthesized and evaluated for their in vitro cytotoxic activity against the human colon cancer cell line HCT116. nih.gov In one study, a series of novel 5-bromo-pyrimidine derivatives were assessed, and several compounds demonstrated notable activity. nih.gov For instance, certain synthesized compounds were evaluated for their ability to inhibit the growth of HCT116 cells. ekb.egekb.eg The cytotoxic effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Additionally, pyrimidinedione-based compounds have been investigated as potential antitumor agents in colorectal cancer HCT116 cells. rsc.org One such compound, 4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide, demonstrated potent anti-proliferative activity. rsc.org While not a direct analogue of this compound, this study highlights the potential of the pyrimidinedione scaffold in targeting colorectal cancer cells.

Interactive Data Table: Cytotoxic Activity of Pyrimidine Analogs against HCT116 Cells

| Compound ID | Modification | Cell Line | IC50 (µM) | Source |

| Compound 43 | 2,4-diaminopyrimidine derivative | HCT-116 | 3.59 | ekb.eg |

| Compound 69 | Pyrimidine-2-thione derivative | HCT-116 | 10.72 | ekb.eg |

The anti-proliferative activity of pyrimidine analogues has also been extensively studied in breast cancer cell lines, such as MCF7. A variety of pyrimidine-based compounds have shown the ability to inhibit the growth of these cells. nih.govnih.gov For example, one study reported on a series of S-alkylated thieno[2,3-d]pyrimidin-4-ones, where a particular derivative exhibited more potent cytotoxicity against MCF7 cell lines than the control drug, doxorubicin (B1662922).

Another study focused on indenopyrimidine-2,5-dione analogs designed to target estrogen receptors, which are crucial in certain types of breast cancer. nih.gov These compounds were evaluated for their anti-proliferative activities against MCF-7 (estrogen receptor-positive) cells. nih.gov

Interactive Data Table: Anti-Proliferative Activity of Pyrimidine Analogs against MCF7 Cells

| Compound Class | Cell Line | IC50 (µM) | Notes | Source |

| Thieno[2,3-d]pyrimidinone derivative | MCF-7 | 4.0 | More potent than doxorubicin control (6.3 µM) | |

| Indenopyrimidine-2,5-dione analog | MCF-7 | Not specified | High antiproliferative activity | nih.gov |

| 2,4-diaminopyrimidine derivative | MCF-7 | 3.69 | ekb.eg | |

| Pyrimidine-2-thione analog | MCF-7 | 2.617 | ekb.eg |

The cytotoxic effects of 5-bromopyrimidine derivatives have been assessed against human lung cancer cell lines, including A549. nih.gov A study involving a novel series of 5-bromo-pyrimidine derivatives tested their in vitro cytotoxic activity against A549 cells, among others. nih.gov While specific IC50 values for direct analogs of this compound are not detailed, the study provides a basis for the anti-cancer potential of this class of compounds against lung cancer.

Other research has explored different pyrimidine scaffolds. For instance, a pyrimido-thieno-pyrimidine derivative was found to reduce the growth of the A549 cancer cell line. researchgate.net

Interactive Data Table: Cytotoxic Activity of Pyrimidine Analogs against Lung Cancer Cells

| Compound Class | Cell Line | IC50 (µM) | Source |

| 5-bromo-pyrimidine derivative | A549 | Data not specified | nih.gov |

| 2,4-diaminopyrimidine derivative | A549 | 2.14 | ekb.eg |

Research into bromophenyl-containing heterocyclic compounds has extended to melanoma and renal cancer cell lines. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally related to the target compound, evaluated their anticancer activity against a panel of 58 cancer cell lines. nih.gov This screening included renal cancer cell lines, where the UO-31 line was found to be particularly sensitive to several of the tested compounds. nih.gov

The same study also reported on the activity of these compounds against melanoma cell lines. One of the synthesized analogs, compound 4i, which features a 2,6-dimethyl substitution, demonstrated better anticancer activity than the standard drug imatinib (B729) against melanoma and other cancer cell lines. nih.gov Another study on 4-aminopyrazolo[3,4-d]pyrimidine derivatives also showed good inhibitory activity against renal cancer cell lines, with one compound being more potent than sunitinib (B231) and sorafenib. nih.gov

Interactive Data Table: Anticancer Activity of Bromophenyl Analogs against Melanoma and Renal Cancer Cells

| Compound ID | Compound Class | Cancer Type | Cell Line | Activity Metric | Value | Source |

| 4f | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Renal | UO-31 | PGI (%) | 37.17 | nih.gov |

| 4h | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Renal | UO-31 | PGI (%) | 36.57 | nih.gov |

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Melanoma | Not specified | - | Better than imatinib | nih.gov |

| 12c | 4-aminopyrazolo[3,4-d]pyrimidine | Renal | UO-31 | IC50 (µM) | 0.87 | nih.gov |

*PGI: Percent Growth Inhibition at a concentration of 10⁻⁵ M.

The broader cytotoxic profiles of pyrimidine derivatives have been evaluated across a wide range of human cancer cell lines. nih.gov For instance, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent cytotoxic agents against various cancer cell lines. nih.gov These compounds were found to be potent inhibitors of aurora A and B kinases, leading to cell death following mitotic failure. nih.gov

Furthermore, a study on 5-bromo-pyrimidine derivatives evaluated their cytotoxic activity against a panel of tumor cell lines including HCT116 (colon), A549 (lung), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). nih.gov The results indicated that several of the synthesized compounds were potent Bcr/Abl kinase inhibitors. nih.gov

Anti-Microbial and Anti-Fungal Potentials in Culture

Derivatives of the pyrimidine core structure are recognized for their broad-spectrum antimicrobial and antifungal activities. The inclusion of a 4-bromophenyl group at the 5-position, along with other substitutions, has been explored to modulate this potential, leading to the identification of analogs with significant efficacy against a variety of pathogenic microorganisms in vitro.

Analogs of this compound have demonstrated notable antibacterial activity. For instance, certain halogenated pyrrolopyrimidine derivatives have been evaluated for their efficacy. A derivative featuring a para-bromo substitution on the phenyl ring exhibited a minimum inhibitory concentration (MIC) of 8 mg/L against the Gram-positive bacterium Staphylococcus aureus. dntb.gov.ua The increased potency observed with heavier halogens like bromine suggests their importance in the molecule's antibacterial action. dntb.gov.ua

Further studies on related structures, such as N-(4-bromophenyl)furan-2-carboxamide analogs, have shown efficacy against clinically isolated drug-resistant bacteria. These include the Gram-negative species Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae, as well as the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com One study on various pyrimidin-2-ol/thiol/amine derivatives found that specific compounds displayed potent activity, sometimes exceeding that of the standard drug cefadroxil. For example, one analog showed an MIC of 0.91 µM/ml against Escherichia coli, while another had an MIC of 0.87 µM/ml against S. aureus. nih.gov

| Compound Class | Bacterial Species | Activity (MIC) |

|---|---|---|

| para-bromo-pyrrolopyrimidine | S. aureus (Gram-positive) | 8 mg/L |

| Pyrimidin-2-ol analog | E. coli (Gram-negative) | 0.91 µM/ml |

| Pyrimidin-2-amine analog | S. aureus (Gram-positive) | 0.87 µM/ml |

The pyrimidine scaffold is a core component of several established antifungal agents. Research into novel pyrimidine derivatives has confirmed their potential against pathogenic fungi like Candida albicans. In a study of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones, specific analogs demonstrated the highest antifungal activity against C. albicans. tandfonline.com Another investigation into pyrimidin-2-ol/thiol/amine derivatives revealed that certain compounds exhibited significant antifungal effects against both C. albicans and Aspergillus niger, with activity comparable or superior to the standard antifungal drug fluconazole. nih.gov This suggests that modifications to the pyrimidine ring can yield potent fungicidal or fungistatic agents. nih.gov

| Compound Class | Fungal Species | Activity |

|---|---|---|

| 5-Carboxamide substituted dihydropyrimidinone | C. albicans | High activity noted |

| Pyrimidin-2-ol analog | C. albicans | MIC = 1.02 µM/ml |

| Pyrimidin-2-amine analog | C. albicans | MIC = 1.09 µM/ml |

The therapeutic potential of pyrimidine analogs extends to protozoan parasites, which are responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. A significant finding in this area is the development of 5-phenylpyrazolopyrimidinone analogs as potent agents against Trypanosoma brucei, the parasite that causes Human African trypanosomiasis. acs.org One specific compound, 5-(4-bromophenyl)-3-isopropyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, was synthesized and evaluated as part of this class of antitrypanosomal agents. acs.org

Furthermore, broader screening of highly substituted pyrimidine derivatives has identified compounds with micromolar efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (malaria), as well as against Leishmania infantum and Leishmania tropica (leishmaniasis). nih.gov One particular pyrimidine derivative was effective against both Plasmodium strains and leishmanial species, highlighting the scaffold's promise for developing broad-spectrum antiprotozoal drugs. nih.gov

| Compound Class | Protozoan Parasite | Activity (IC50) |

|---|---|---|

| 5-Phenylpyrazolopyrimidinone | Trypanosoma brucei | Potent activity identified |

| Substituted Pyrimidine | P. falciparum (D10, CQ-sensitive) | 5.3 µM |

| Substituted Pyrimidine | P. falciparum (W2, CQ-resistant) | 3.5 µM |

| Substituted Pyrimidine | L. infantum | 7.8 µM |

Anti-Inflammatory and Related Bioactivities

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. dovepress.com Research has focused on developing pyrimidine-based molecules that selectively inhibit COX-2, the inducible isoform of the enzyme that is highly expressed during inflammation and in various cancers. nih.govnih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. dovepress.com

Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with potency comparable to the established selective inhibitor meloxicam. nih.govnih.gov These compounds have also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated inflammatory cell growth in culture. nih.gov

Osteogenesis Promotion in Cellular Models

A novel and significant therapeutic application for pyrimidine derivatives has been identified in the promotion of bone formation. Specific analogs bearing the 4-bromophenyl group have been evaluated as potent bone anabolic agents. nih.govrsc.org In a comprehensive study, one particular compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was identified as a highly efficacious agent in promoting osteogenesis in vitro at a concentration of 1 pM. nih.gov This finding points to the potential of developing orally bioavailable small molecules for treating conditions like osteoporosis, offering an alternative to current injectable therapies. nih.govrsc.org

Cellular and Molecular Mechanisms of Action

The diverse biological activities of this compound analogs are underpinned by their interaction with specific cellular and molecular targets.

For their anti-inflammatory effects, the primary mechanism involves the selective inhibition of the COX-2 enzyme. nih.govnih.gov By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. dovepress.com

In the context of osteogenesis promotion , the mechanism has been elucidated as the activation of the bone morphogenetic protein 2 (BMP2)/SMAD1 signaling pathway. nih.gov Analogs stimulate this pathway, leading to the enhanced phosphorylation of SMAD1. This activated protein then translocates to the nucleus, where it upregulates the expression of crucial osteogenic transcription factors like RUNX2. nih.govresearchgate.net The increased expression of RUNX2, in turn, promotes the expression of genes responsible for bone formation, such as type 1 collagen. nih.gov

The antimicrobial mechanism for some pyrimidine-based compounds has been linked to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and replication. nih.gov For anti-protozoal activity, particularly in the case of pyrazolopyrimidinone (B8486647) analogs against Trypanosoma, the proposed mechanism is the inhibition of parasite-specific phosphodiesterases (PDEs). acs.org These enzymes are critical for the parasite's lifecycle, and their inhibition disrupts cellular signaling. acs.org

Modulation of Specific Intracellular Signaling Pathways

Analogs of this compound have been identified as potent activators of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, a critical route for osteoblast differentiation and bone formation. nih.govnih.gov The BMP2 pathway is initiated when the BMP2 ligand binds to its receptor, leading to the phosphorylation of SMAD1. This activated SMAD1 then translocates to the nucleus to stimulate the expression of key osteogenic genes like RUNX2 and type 1 collagen. nih.gov

A study involving the synthesis and evaluation of 31 pyrimidine derivatives identified a specific analog, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (Compound 18a) , as a highly efficacious bone anabolic agent. nih.govnih.gov This compound, which shares the core 4-(4-bromophenyl)-pyrimidine structure, was shown to promote osteogenesis by directly upregulating the BMP2/SMAD1 signaling pathway. nih.govresearchgate.net Western blot analysis confirmed that treatment with Compound 18a significantly enhanced the phosphorylation of SMAD1, which in turn stimulated the expression of downstream genes essential for bone formation. nih.gov The potent activity of this analog underscores the potential for this chemical class to serve as orally bioavailable small molecules for promoting bone growth. nih.govnih.gov

| Compound | Core Structure | Mechanism of Action | Effect | Potency |

|---|---|---|---|---|

| Compound 18a | 4-(4-bromophenyl)-pyrimidine | Activation of BMP2/SMAD1 signaling pathway | Promotes osteogenesis by upregulating RUNX2 and type 1 collagen expression | 1 pM (in vitro) |

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a key mediator of cellular responses to stress and is centrally involved in programmed cell death. nih.govnih.gov Research into synthetic indolyl-pyridinyl-propenones (IPPs), which can be considered structural analogs of pyrimidines, has revealed that their cytotoxic effects are mediated through the selective activation of the JNK pathway. nih.govresearchgate.net

The prototypical cytotoxic compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) , induces a form of non-apoptotic cell death known as methuosis. nih.govresearchgate.net Mechanistic studies have shown that MOMIPP treatment leads to an early and selective activation of the JNK1/2 stress kinase pathway. nih.gov This activation is evidenced by the increased phosphorylation of JNK and its downstream targets, including c-Jun and the pro-survival proteins of the Bcl-2 family (Bcl-2 and Bcl-xL). nih.govnih.gov

Crucially, this effect is specific to cytotoxic analogs. The closely related but non-cytotoxic analog, MOPIPP, fails to activate the JNK pathway at similar concentrations. nih.govnih.gov Furthermore, the use of pharmacological inhibitors of JNK activity was found to promote cell survival even in cells exhibiting the physical characteristics of methuosis, confirming that JNK activation is a key event in executing this cell death program. nih.govresearchgate.net These findings establish a direct link between the chemical structure of these pyrimidine analogs and their ability to trigger cell death via the MAPK/JNK signaling cascade. mdpi.com

Induction of Programmed Cell Death and Growth Arrest

Methuosis is a distinct form of non-apoptotic programmed cell death characterized by extensive cytoplasmic vacuolization. nih.gov This process is driven by the hyperstimulation of macropinocytosis, an endocytic process where the cell engulfs large amounts of extracellular fluid. The resulting macropinosomes accumulate, merge, and swell, ultimately leading to metabolic failure and rupture of the plasma membrane. nih.govnih.gov

Analogs such as MOMIPP are potent inducers of methuosis in glioblastoma and other cancer cell lines. nih.govresearchgate.net Treatment with these compounds triggers the hallmark phenotype: the appearance and accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes and late endosomes. nih.govnih.gov It is important to note that while vacuolization is a characteristic feature, it is not always sufficient to cause cell death. Certain IPP analogs can induce extensive vacuolization without being cytotoxic, indicating that the cell death mechanism is distinct from the initial vacuole formation and is dependent on downstream signaling events, such as the JNK activation described previously. nih.gov

In addition to inducing non-apoptotic cell death, various pyrimidine derivatives have demonstrated the ability to halt cell proliferation by inducing cell cycle arrest and triggering classical apoptosis. nih.govnih.govrsc.org The specific phase of cell cycle arrest can vary depending on the chemical structure of the analog and the cell type.

For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.orgrsc.org This arrest prevents cells from entering the S phase, where DNA replication occurs. Other studies on thieno[2,3-d]pyrimidine (B153573) analogs found that they could induce cell cycle arrest at the G2/M phase and also lead to an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov Fused benzo[h]chromeno[2,3-d]pyrimidine compounds have also been reported to induce cell cycle arrest and apoptosis. nih.gov This induction of apoptosis is often confirmed by methods such as Annexin V/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptotic cells. rsc.org One pyrido[2,3-d]pyrimidine analog, for example, increased the total apoptotic cell population in MCF-7 cells by over 58-fold compared to untreated controls. rsc.orgrsc.org

| Compound Class | Effect on Cell Cycle | Apoptosis Induction | Cell Line Example |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | G1 phase arrest | Yes | MCF-7 (Breast Cancer) |

| Thieno[2,3-d]pyrimidines | G2/M and Pre-G1 phase arrest | Yes | MDA-MB-468 (Breast Cancer) |

| Phenylpyrazolo[3,4-d]pyrimidines | G1/S phase arrest | Yes | MCF-7 (Breast Cancer) |

Enzyme Inhibition Profiles and Target Engagement Studies

The pyrimidine scaffold is a privileged structure for designing enzyme inhibitors, particularly for protein kinases. mdpi.com Analogs of this compound have been developed as potent inhibitors of a wide array of enzymes and receptors, demonstrating their versatility in target engagement.

One prominent example is Macitentan , an orally active dual endothelin receptor antagonist used for treating pulmonary arterial hypertension. acs.orgresearchgate.net Its chemical structure, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, is built upon the 5-(4-bromophenyl)-pyrimidine core. acs.org

In the realm of oncology, pyrimidine derivatives have been extensively studied as kinase inhibitors. Different substituted pyrimidines have shown potent inhibitory activity against various kinases crucial for cancer progression, including:

PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, with IC50 values in the low nanomolar range (e.g., 11.4 nM). rsc.orgrsc.org

VEGFR-2 and HER-2: Pyrido[2,3-d]pyrimidine analogs have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, with Kᵢ values as low as 8.0 nM and 9.2 nM, respectively. nih.gov

BRD4/PLK1: Novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov

Beyond kinases, pyrimidine derivatives have also been shown to inhibit metabolic enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, with Kᵢ values in the nanomolar range. nih.govresearchgate.net These broad inhibition profiles highlight the adaptability of the pyrimidine core in engaging with the active sites of diverse enzyme families.

| Compound Class | Target Enzyme/Receptor | Inhibitory Potency (IC50 or Ki) |

|---|---|---|

| Sulfamide (B24259) Substituted Pyrimidine (Macitentan) | Endothelin Receptors (ETA/ETB) | IC50 = 0.5 nM (ETA), 391 nM (ETB) |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | IC50 = 11.4 nM |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A/B Kinase | Ki = 8.0 nM (A), 9.2 nM (B) |

| Thiazolo/Thiadiazolo Pyrimidines | Carbonic Anhydrase II (hCA II) | Ki = 18.21 nM |

| Thiazolo/Thiadiazolo Pyrimidines | Acetylcholinesterase (AChE) | Ki = 33.15 nM |

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity (e.g., Class I HDACs)

Analogs of this compound have been investigated for their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is associated with various diseases, particularly cancer, making them an attractive therapeutic target. nih.govnih.gov

Research into the structure-activity relationship (SAR) of HDAC inhibitors has highlighted the importance of different structural components, often categorized as a cap group, a linker, and a zinc-binding group (ZBG). In this context, pyrimidine-containing structures have been explored as cap groups to enhance interactions with the enzyme. nih.govscience.gov

One area of focus has been on achieving selectivity for Class I HDACs (HDAC1, 2, and 3), which are key regulators of gene expression in inflammation. nih.govnih.gov A novel hydrazide inhibitor, UF010, which features a 4-bromophenyl group as a linker, has demonstrated exquisite potency for Class I HDACs, particularly HDAC2 and HDAC3. nih.govexplorationpub.comexplorationpub.com The bromine atom in this analog is thought to act as a "plug" to the enzyme's tunnel. nih.govexplorationpub.comexplorationpub.com A derivative of UF010, SR-4370, where the bromine atom is replaced by a 2,3-difluorobenzene substituent, showed improved selectivity towards HDAC3. nih.govexplorationpub.com

In another study, a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives were synthesized and evaluated as HDAC inhibitors. The SAR revealed that smaller substituents, such as a methoxy (B1213986) group, were beneficial for inhibitory activity. Compound L20 from this series exhibited Class I selectivity, with notable potency against HDAC3. nih.govscience.gov

Table 1: HDAC Inhibitory Activity of Selected Analogs

| Compound | Target | IC50 (µM) | Selectivity Notes |

| L20 | HDAC1 | 0.684 | Class I selective; >1462-fold vs HDAC6 |

| HDAC2 | 2.548 | >392-fold vs HDAC6 | |

| HDAC3 | 0.217 | >4608-fold vs HDAC6 | |

| UF010 | Class I HDACs | Potent | Specific potency for HDAC2 and HDAC3 |

| SR-4370 | HDAC3 | Potent | 21.6–96.6-fold selectivity over HDAC2 |

Guanylyl Cyclase (GC) and Adenylyl Cyclase (AC) Inhibition

The inhibitory potential of pyrimidinone analogs has been explored against adenylyl cyclase (AC). ACs are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in various signaling pathways. nih.govchemrxiv.orgresearchgate.netnih.gov

A study focused on the optimization of a pyrimidinone series for the selective inhibition of Ca2+/Calmodulin-stimulated adenylyl cyclase 1 (AC1) activity for the treatment of chronic pain. nih.govchemrxiv.orgresearchgate.net This research led to the development of a pyrazolyl-pyrimidinone scaffold with micromolar potency against AC1 and selectivity over the closely related AC8 isoform. nih.govchemrxiv.orgresearchgate.net Structure-activity relationship (SAR) studies of this scaffold produced analogs with cellular IC50 values as low as 0.25 μM. nih.gov

The investigation into pyrimidine-based inhibitors of membranous adenylyl cyclases (mACs) has shown that the catalytic site of these enzymes can accommodate pyrimidine nucleotides. MANT-UTP, a pyrimidine-based mAC inhibitor, has demonstrated high-affinity inhibition, reflecting the broad base-specificity of the catalytic site of these enzymes. nih.gov

Information regarding the direct inhibition of Guanylyl Cyclase (GC) by this compound or its close analogs is limited in the reviewed literature. However, the structural relationship between AC and GC active sites suggests that modifications to nucleotide-like inhibitors can alter their specificity between these two cyclases. umt.edu

Inhibition of Specific Enzymes Involved in Cancer Progression (e.g., EGFR, PI3K, FabK)

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The pyrimidine scaffold is a common feature in many EGFR inhibitors. nih.govfrontiersin.org EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and cancer. frontiersin.org A review of fused pyrimidine systems as EGFR inhibitors highlights that substitutions at various positions of the pyrimidine ring can significantly influence inhibitory activity. nih.govfrontiersin.org For instance, a series of 4-amino-5-((2-methoxyphenyl)amino)-6-(4-substituted) phenylpyrimidin-2(1H)-one analogs were synthesized and showed EGFR inhibitory activity, although it was noted to be modest against wild-type EGFR (EGFRWT). nih.govfrontiersin.org Another series of 4-(4-bromophenyl)-6-(1-(substituted)-1H-indol-3-yl)pyrimidin-2-amine derivatives were also designed and evaluated. frontiersin.org

Phosphoinositide 3-kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. Pyrimidine derivatives have been explored as inhibitors of PI3K. A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were designed as potent and orally active dual PI3K/mTOR inhibitors. nih.gov

Enoyl-Acyl Carrier Protein Reductase (FabK) Inhibition:

Analogs containing a 4-bromophenyl moiety have been investigated as inhibitors of FabK, an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway, making it a target for new antibacterial agents. A study on phenylimidazole FabK inhibitors identified a compound with a p-bromine substitution that showed selective inhibitory activity against Clostridioides difficile FabK (CdFabK). nih.gov Further optimization of this series led to compounds with improved biochemical activity, with IC50 values for CdFabK inhibition as low as 0.10 to 0.24 μM. nih.gov

Table 2: Inhibitory Activity of Analogs Against Cancer-Related Enzymes

| Analog Series | Target Enzyme | Key Findings |

| 4-amino-5-((2-methoxyphenyl)amino)-6-(4-substituted) phenylpyrimidin-2(1H)-one | EGFR | Modest activity against EGFRWT. |

| 4H-pyrido[1,2-a]pyrimidin-4-one derivatives | PI3K/mTOR | Potent dual inhibitors. |

| Phenylimidazole with p-bromine substitution | FabK | Selective inhibition of CdFabK with IC50 values of 0.10 - 0.24 μM. |

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity

The inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.govresearchgate.netnih.gov While direct studies on this compound were not found, research on related heterocyclic structures provides insights.

A study on novel 4-hydroxyquinolinone-hydrazones, which share some structural similarities with the target compound, demonstrated good α-glucosidase inhibition, with some derivatives showing IC50 values better than the standard drug, acarbose (B1664774). nih.gov Specifically, IC50 values for this series ranged from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose (IC50 = 752.0 ± 2.0 µM). nih.gov The structure-activity relationship studies indicated that substitutions on the aryl hydrazone moiety significantly influenced the inhibitory potency. nih.gov

Receptor Antagonism Mechanisms (e.g., Endothelin Receptors)

Analogs of this compound have been extensively studied as endothelin (ET) receptor antagonists. The endothelin system plays a critical role in vasoconstriction, and its dysregulation is implicated in pulmonary arterial hypertension (PAH). nih.govacs.orgnih.govuscjournal.comcochrane.org

The discovery of Macitentan, an orally active, potent dual ETa/ETb receptor antagonist, originated from a medicinal chemistry program that explored alkyl sulfamide substituted pyrimidines. nih.govacs.org The core structure of these antagonists often includes a 5-phenylpyrimidine (B189523) moiety. The synthesis of these compounds has involved the use of 5-(4-bromophenyl)-pyrimidine-4,6-diol, a close structural relative of the target compound. acs.org

Structure-activity relationship studies revealed that substituents on the pyrimidine ring significantly influence the affinity for both ETA and ETB receptors. For instance, a 5-bromo substituent on the pyrimidine core was shown to improve affinity for the ETA receptor. acs.org Macitentan itself is a dual antagonist with an ETA receptor:ETB receptor-inhibitory potency ratio of 50:1. nih.gov

Table 4: Endothelin Receptor Antagonism by a Related Compound

| Compound | Receptor Selectivity (ETA:ETB) | Type of Antagonism |

| Macitentan | 50:1 | Uncompetitive |

Investigation of Indirect Inhibitory Mechanisms (e.g., Phospholipase C, Tyrosine-Specific Phosphorylation)

Phospholipase C (PLC) Inhibition:

Tyrosine-Specific Phosphorylation Inhibition:

The inhibition of tyrosine-specific protein kinases is a key mechanism for many anticancer drugs. nih.govnih.govresearchgate.netacs.org As discussed in section 3.2.3.3, pyrimidine-based structures are a common scaffold for EGFR tyrosine kinase inhibitors. nih.govfrontiersin.orgmdpi.comijaresm.com The inhibitory mechanism of these compounds typically involves competing with ATP for its binding site on the kinase domain. ijaresm.com A study on 4-(phenylamino)quinazolines, which are structurally distinct but also target tyrosine kinases, showed that a 4-(3-bromophenyl)amino derivative was a highly potent inhibitor of EGFR tyrosine kinase activity, with an IC50 of 0.029 nM. researchgate.netacs.org This suggests that the bromophenyl moiety can be a favorable feature in the design of tyrosine kinase inhibitors.

In Vitro Efficacy Assessments in Relevant Biological Systems

The in vitro efficacy of this compound analogs has been explored across various biological systems, revealing their potential as modulators of specific cellular targets. These assessments are crucial for understanding the structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Potency and Selectivity in Biological Assays

The biological activity of pyrimidine analogs is significantly influenced by the nature and position of substituents on the core structure. Studies have systematically evaluated these modifications to optimize potency against specific targets while minimizing off-target effects.

One area of investigation has been the development of dual endothelin (ET) receptor antagonists. acs.orgnih.gov Analogs of 5-(4-bromophenyl)-pyrimidine were synthesized and evaluated for their affinity for ETA and ETB receptors. Introducing a bromine atom at the para position of the phenyl ring was found to significantly improve the compounds' affinity for both receptors compared to an unsubstituted phenyl ring. acs.org For instance, the compound N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, known as Macitentan, emerged as a potent dual inhibitor. nih.gov Further SAR studies showed that while various substituents were tolerated at the 5-position of an ancillary pyrimidine ring, substitutions at the 4 and/or 6 positions were detrimental to affinity. acs.org For example, a 5-bromo substituent led to improved affinity for ETA, while a 5-methylthio group significantly increased affinity for the ETB receptor. acs.org

| Compound/Analog | Target | Potency (IC₅₀) | Selectivity Profile |

| Macitentan Analog Series | |||

| 5-bromo substituted analog | ETₐ | Improved Affinity | - |

| 5-methylthio substituted analog | ETₐ/ETₑ | Improved ETₐ Affinity | Significant increase in ETₑ affinity |

| 4,6-disubstitution pattern analog | ET Receptors | Poorly active | - |

| Adenylyl Cyclase Inhibitor Series | |||

| Pyrimidinone Hit 1 (2-F Phenyl) | AC1 | 1.9 µM | Selective vs. AC8 (<25-50% inhibition) |

| 4-ethyl derivative (Compound 21) | AC1 | 0.39 µM | More selective for AC1 over AC8 (11–28% AC8 inhibition) |

| Oxazolo[5,4-d]pyrimidine (B1261902) Series | |||

| Compound 3g | HT29 Cells | 58.4 µM (CC₅₀) | More potent than 5-Fluorouracil (CC₅₀ = 381.2 µM) |

Data synthesized from multiple sources. acs.orgnih.govnih.gov

In a different therapeutic context, a series of pyrimidinone analogs were optimized for the selective inhibition of Ca2+/Calmodulin-stimulated adenylyl cyclase 1 (AC1), a target for chronic pain. nih.gov The initial hit compound, featuring a 2-fluorophenyl group, displayed low micromolar potency against AC1 with selectivity over the related AC8 isoform. nih.gov Structure-activity relationship studies demonstrated that substitutions on the phenyl ring could modulate both potency and selectivity. Halogen substitutions (fluorine, chlorine, bromine) were explored, as were various alkyl groups. A 4-ethyl derivative was found to be more potent, with an AC1 IC₅₀ value of 0.39 μM, and this series of alkyl-containing analogs generally appeared more selective for AC1 over AC8 compared to their halogenated counterparts. nih.gov

Furthermore, the anticancer potential of related heterocyclic systems has been evaluated. Novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally analogous to nucleic purine (B94841) bases, were assessed for their cytotoxic activity against a panel of human cancer cell lines. nih.gov One particular analog, featuring a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent against the HT29 colon adenocarcinoma cell line, with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM. This potency significantly exceeded that of the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Dose-Response Characterization in Cellular Systems

Dose-response studies are fundamental to characterizing the efficacy of novel compounds, establishing the relationship between concentration and biological effect. For pyrimidinone analogs developed as AC1 inhibitors, dose-response curves were generated to determine IC₅₀ values. nih.gov While the compounds showed clear dose-dependent inhibition of AC1, their effect on the AC8 isoform was less pronounced, often failing to achieve full inhibition even at the highest concentrations tested. This indicates a selective inhibitory profile. A more precise measure of selectivity was therefore defined as the percent inhibition of AC8 at the IC₉₀ concentration for AC1 activity. nih.gov

In the context of anticancer activity, the cytotoxicity of oxazolo[5,4-d]pyrimidine derivatives was evaluated across a range of concentrations (1–500 µM) to determine their CC₅₀ values against various cancer cell lines, including lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cells. nih.gov The results showed a clear dose-dependent cytotoxic effect, with some compounds demonstrating significant potency. For example, the most active compound against the HT29 cell line had a CC₅₀ of 58.4 µM, comparable to the reference drug cisplatin (B142131) (CC₅₀ = 47.2 µM) and was notably less toxic to healthy human fibroblast cells. nih.gov

Similarly, various pyrimidine-based compounds have been screened for anticancer activity by the National Cancer Institute, typically at a single high concentration (e.g., 10 µM) against a panel of 60 cancer cell lines to identify potent candidates. mdpi.com Compounds showing significant growth inhibition are then often selected for further dose-response analysis to determine their IC₅₀ values against various cell lines, including those for leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This tiered approach allows for the efficient identification and characterization of dose-dependent antiproliferative activity.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of pyrimidinone derivatives is intrinsically linked to specific structural motifs, known as pharmacophoric features, which are essential for molecular recognition and interaction with biological targets. For compounds related to 5-(4-bromophenyl)-1H-pyrimidin-2-one, several key features have been identified as crucial for their activity.

A primary pharmacophoric element is the pyrimidine-2,4,6-trione (barbituric acid) or related pyrimidinone "head". This moiety is critical for establishing hydrogen bonds with the target protein. For instance, in the design of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the carbonyl and hydroxyl groups of the barbituric acid head were found to be vital for forming a hydrogen bond with the amino acid residue Serine 127 in the active site. nih.gov

Another critical feature is the presence of aromatic or hydrophobic "tails" attached to the core structure. In many derivatives, phenyl groups are positioned to occupy hydrophobic pockets within the target's binding site, thereby enhancing the hydrophobic interactions. nih.govacs.org The spatial arrangement of these features is paramount. Ligand-based pharmacophore models for pyrimidine-based calcium channel blockers identified a hydrophobic center, typically a C4 phenyl ring, as a key feature. nih.gov The combination of hydrogen bond donors/acceptors and hydrophobic centers creates a specific three-dimensional pattern necessary for potent biological activity. nih.govnih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

The modification of substituents on the pyrimidine (B1678525) core and its attached phenyl ring has profound effects on the biological potency and selectivity of these compounds.

Effects of Halogenation (e.g., Bromine, Chlorine, Fluorine) on Activity Enhancement

Halogenation is a widely used strategy in medicinal chemistry to modulate the biological activity of lead compounds. Studies on pyrimidine derivatives have consistently shown that the introduction of halogen atoms can significantly enhance their therapeutic properties. The bromine atom on the 4-position of the phenyl ring in the title compound is a key example of this strategy.

Research indicates that extensive halogenation can bolster the antibiofilm and antivirulence activities of pyrimidine derivatives. mdpi.comnih.gov This enhancement is often attributed to the ability of halogenated compounds to improve target binding affinity. mdpi.commdpi.com For instance, in the development of endothelin receptor antagonists, derivatives featuring a 4-bromophenyl group on the pyrimidine scaffold exhibited a higher level of potency compared to their non-halogenated or differently substituted counterparts. acs.org Similarly, SAR studies on various pyrimidine derivatives have revealed that substitutions with electron-withdrawing groups like chlorine and fluorine on the phenyl ring lead to potent antimicrobial and antimycobacterial activities. nih.gov

The specific halogen and its position are crucial. For example, in a series of antibiofilm agents, compounds containing fluorine, bromine, or iodine demonstrated significant activity, suggesting that the nature of the halogen can be fine-tuned to optimize efficacy. mdpi.comnih.gov

Influence of Pyrimidine Ring Substitution Patterns (e.g., Position 5 vs. 4/6)

The substitution pattern on the pyrimidine ring itself is a critical determinant of biological activity. SAR studies on endothelin receptor antagonists, which share the 5-phenylpyrimidine (B189523) core, have provided clear insights into the importance of substituent placement.

It was observed that while various substituents were tolerated at the 5-position of the pyrimidine ring, introducing substituents at the 4 and/or 6 positions was detrimental to the compound's affinity for the endothelin receptors. acs.org This suggests that the 4 and 6 positions may be involved in critical interactions where steric bulk is not tolerated, or they may be oriented towards a region of the binding site that disfavors substitution. In contrast, the 5-position, which bears the 4-bromophenyl group, appears to be more amenable to substitution, allowing for modifications to enhance potency. acs.org This highlights the distinct roles that different positions on the pyrimidine scaffold play in molecular recognition.

Role of Aromatic and Heterocyclic Moieties on Activity

The nature of the aromatic or heterocyclic ring attached to the pyrimidine core significantly influences biological activity. The 4-bromophenyl group in this compound is a prime example of an essential aromatic moiety.

SAR analyses have shown that derivatives bearing aromatic rings generally exhibit superior activity compared to those with non-aromatic rings. nih.gov The type of aromatic ring also matters; for instance, replacing a phenyl ring with a thienyl ring has been shown to alter activity, indicating that the electronic properties and shape of the aromatic system are important for interaction with biological targets. nih.gov In the context of endothelin receptor antagonists, an unsubstituted phenyl ring directly attached to the pyrimidine core resulted in a significant loss of activity on the ETB receptor, whereas the presence of the 4-bromophenyl group was associated with high potency. acs.org

Furthermore, the fusion of other heterocyclic rings to the pyrimidine scaffold, such as in thieno[2,3-d]pyrimidines, can lead to compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. mdpi.com

Correlation of Lipophilicity (C log P) with Biological Response

Lipophilicity, often quantified by the partition coefficient (log P) or distribution coefficient (log D), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For pyrimidine derivatives, a clear correlation between lipophilicity and biological response has been observed.

In some instances, increasing lipophilicity can enhance efficacy. For example, in the development of bone anabolic agents, attaching a long aliphatic chain to a pyrimidine core was done to increase lipophilicity and, consequently, the efficacy of the initial hit molecule. nih.gov However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. Therefore, medicinal chemists often aim to modulate lipophilicity to achieve an optimal balance. Strategies such as introducing specific bridging structures can sometimes lead to a counterintuitive reduction in lipophilicity, providing a useful tactic to improve the drug-like properties of molecules. acs.org

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Several QSAR studies have been successfully applied to various classes of pyrimidine derivatives. nih.gov These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The resulting models, based on specific molecular descriptors, were able to predict the pharmacological activity of the compounds. The ANN model, in particular, showed high predictive power, indicating that non-linear relationships often govern the biological activity of these compounds. nih.gov

Another QSAR study on substituted pyrimidines as HCV replication inhibitors identified six key descriptors that influence biological activity. researchpublish.com The development of such robust QSAR models provides a rational basis for the structural modification and further development of pyrimidine derivatives as potent therapeutic agents. researchpublish.com

Selection and Calculation of Molecular Descriptors (Lipophilic, Electronic, Steric, Topological)

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For pyrimidine derivatives, a wide array of descriptors are calculated to capture features relevant to their interaction with biological targets. nih.govnih.gov These are broadly categorized as lipophilic, electronic, steric, and topological.

Lipophilic Descriptors: These parameters describe a molecule's affinity for non-polar environments and are crucial for its transport, distribution, and ability to cross biological membranes. uwec.eduresearchgate.net Lipophilicity is a key factor in determining a compound's pharmacokinetic profile, including absorption and bioavailability. researchgate.netub.edu

LogP (Octanol-Water Partition Coefficient): The most common lipophilicity descriptor, it measures the differential solubility of a compound in a biphasic system of n-octanol and water. researchgate.net For pyrimidine derivatives, LogP values are often correlated with antifungal or larvicidal activity, as optimal lipophilicity is required for membrane permeation. nih.govresearchgate.net

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as charge distribution, polarizability, and orbital energies, which are fundamental to molecular interactions like hydrogen bonding and electrostatic interactions with a receptor. uwec.edunih.gov

Polarizability: Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. In QSAR models for pyrimidine derivatives, polarizability has been shown to be a significant descriptor for antiviral activity. journalwjbphs.com

Jurs Descriptors (e.g., Jurs_DPSA_1): These are charge-related descriptors that have been found to contribute significantly to explaining the antifungal activity of pyrimidine derivatives. nih.gov

Steric Descriptors: These parameters relate to the size and shape of the molecule, which govern its ability to fit into a receptor's binding site. uwec.edunih.gov

Molecular Volume/Surface Area: These descriptors quantify the space occupied by a molecule. In studies of pyrimidine derivatives, molecular volume has been shown to affect inhibitory activity, where lower volumes can facilitate better interaction with bulky radicals. mdpi.com The molecular surface area was also identified as a significant contributor in a QSAR model for antifungal activity. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, encoding information about atomic connectivity and branching. nih.gov

Connectivity Indices (e.g., CHI_3_C): These indices reflect the degree of branching in a molecule's carbon skeleton. The CHI_3_C descriptor, for instance, was found to be a significant parameter in explaining the antifungal activity of 1,6-dihydropyrimidine derivatives. nih.gov

Balaban Index (BalabanJ): This is a distance-based topological index. In some QSAR models for antifungal agents, it has shown a negative correlation with activity, suggesting that an increase in this value leads to decreased antifungal potency. japsonline.com

The table below summarizes the key molecular descriptors used in the analysis of pyrimidine derivatives.

| Descriptor Category | Specific Descriptor | Description | Relevance in Pyrimidine SAR |

|---|---|---|---|

| Lipophilic | LogP | Measures the octanol-water partition coefficient, indicating affinity for fatty vs. aqueous environments. researchgate.net | Crucial for membrane transport and bioavailability; often correlated with antifungal and larvicidal activities. nih.govresearchgate.net |

| Electronic | Polarizability | Describes the deformability of the electron cloud by an electric field. journalwjbphs.com | Important for understanding interactions with biological targets; linked to antiviral activity. journalwjbphs.com |

| Electronic | Jurs_DPSA_1 | A charge-related descriptor based on the solvent-accessible surface area. | Contributes significantly to models predicting antifungal activity. nih.gov |

| Steric | Molecular Surface Area | The total surface area of a molecule. | Governs the geometric fit into binding sites; identified as a key descriptor for antifungal activity. nih.gov |

| Topological | CHI_3_C | A third-order chain connectivity index reflecting molecular branching. | Significantly contributes to explaining antifungal activity in pyrimidine derivatives. nih.gov |

| Topological | BalabanJ | A distance-based topological index. | Can negatively correlate with antifungal activity, providing design insights. japsonline.com |

Predictive Modeling and Validation Strategies (e.g., Genetic Function Approximation)

Once molecular descriptors are calculated, a mathematical model is built to correlate them with the observed biological activity. mdpi.com A robust and validated QSAR model can then be used to predict the activity of novel, untested compounds. mdpi.comresearchgate.net

Genetic Function Approximation (GFA): GFA is a sophisticated algorithm used to build QSAR models. nih.gov It combines the principles of genetic algorithms with the multivariate adaptive regression splines (MARS) algorithm to evolve a population of QSAR equations rather than a single model. researchgate.net This approach helps to overcome the limitations of stepwise regression by exploring a much larger solution space to find the optimal combination of descriptors. acs.org The process generates an initial population of random models and then uses crossover and mutation operations to create new, potentially better-performing models over successive generations. researchgate.net GFA has been successfully applied to generate predictive 3D-QSAR models for various biological activities. researchgate.net

Other commonly used modeling techniques for pyrimidine derivatives include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govtandfonline.com MLR creates a linear equation, while ANNs can capture complex, non-linear relationships between descriptors and activity. nih.gov

Model Validation: Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power. nih.gov It assesses the model's ability to make accurate predictions for compounds not used in its development. uniroma1.it Key validation strategies include:

Internal Validation: This involves testing the model's predictability using only the compounds from the training set. mdpi.com The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.6) is generally considered indicative of good internal predictability. uniroma1.itopenrepository.com

External Validation: This is a more stringent test where the model is used to predict the activity of an external test set of compounds that were not used during model generation. nih.gov The predictive ability is often measured by the predictive R² (pred_r²). journalwjbphs.com

Y-Randomization: This test involves randomly shuffling the biological activity data while keeping the descriptor data unchanged and then rebuilding the model. A valid model should show a significant drop in its correlation coefficient, confirming that the original model was not the result of a chance correlation. openrepository.com

The table below compares common predictive modeling techniques.

| Modeling Technique | Principle | Advantages | Common Application in Pyrimidine SAR |

|---|---|---|---|

| Genetic Function Approximation (GFA) | Evolutionary algorithm that generates a population of models to find an optimal solution. researchgate.net | Robust in variable selection; avoids getting trapped in local optima; can handle a large number of descriptors. nih.govacs.org | Used to develop predictive models for antifungal and other activities. nih.gov |

| Multiple Linear Regression (MLR) | Builds a linear relationship between a dependent variable (activity) and independent variables (descriptors). nih.gov | Simple to interpret and implement. | Frequently used to build initial QSAR models for anticancer and other activities. nih.govtandfonline.com |

| Artificial Neural Network (ANN) | A non-linear statistical data modeling tool inspired by biological neural networks. nih.gov | Capable of modeling complex, non-linear relationships. nih.gov | Used for refining models where linear relationships are insufficient, such as in predicting anticancer activity. nih.govtandfonline.com |

Interpretation of Descriptors' Contributions to Observed Activities (e.g., Antifungal, Toxicity)

The ultimate goal of a QSAR model is not just prediction but also interpretation—understanding which structural features are critical for activity. mdpi.com By analyzing the descriptors included in a validated model and the sign of their coefficients, researchers can deduce the SAR for a class of compounds like pyrimidines.

Antifungal Activity: Several QSAR studies on pyrimidine derivatives have identified key descriptors influencing antifungal potency. nih.govfrontiersin.orgnih.gov

Lipophilicity (LogP): An optimal level of lipophilicity is often required. While increased lipophilicity can enhance membrane permeability, excessively high values might lead to poor solubility or non-specific binding. researchgate.net

Electronic and Topological Properties: Descriptors like Jurs_DPSA_1 (electronic) and CHI_3_C (topological) have been shown to significantly contribute to antifungal activity models for pyrimidines. nih.gov A positive coefficient for a descriptor like GATS4se (a 2D autocorrelation descriptor) suggests that increasing its value enhances antifungal activity, while a negative coefficient for an index like BalabanJ indicates the opposite. japsonline.com The presence of specific atoms like fluorine and bromine can also significantly influence antifungal activity. frontiersin.orgnih.gov

Toxicity: Quantitative Structure-Toxicity Relationship (QSTR) modeling, a subset of QSAR, correlates molecular structure with toxicological endpoints. nih.gov Topological descriptors are frequently used in QSTR analysis to predict properties like LD50 (median lethal dose). nih.gov A strong correlation between topological indices and toxicity properties can provide crucial insights for designing safer compounds. nih.gov For pyrimidine derivatives, understanding the structural features that contribute to toxicity is essential for developing drug candidates with a favorable therapeutic window.

The table below outlines the influence of descriptor types on biological activities.

| Descriptor Type | Influence on Antifungal Activity | Influence on Toxicity |

|---|---|---|

| Lipophilic | An optimal value is often required to balance membrane permeability and aqueous solubility. researchgate.net | High lipophilicity can sometimes be correlated with increased non-specific toxicity. |

| Electronic | Charge distribution and polarizability affect binding to fungal enzymes or protein targets. nih.gov | Electronic properties can influence metabolic pathways, potentially leading to the formation of toxic metabolites. |

| Steric | Molecular shape and size determine the complementarity of fit to the active site of a fungal target. nih.gov | Steric hindrance can affect binding to metabolic enzymes, altering the toxicity profile. |

| Topological | Connectivity and branching influence overall molecular properties that correlate with antifungal potency. nih.govjapsonline.com | Often used in QSTR models to predict toxicological endpoints like LD50. nih.gov |

Computational Chemistry Approaches in Drug Discovery and Development

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design.

Molecular docking simulations are crucial for identifying the specific binding site, or "pocket," on a target protein where a ligand is most likely to interact. By analyzing the docked pose, researchers can pinpoint key amino acid residues that form significant interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, which are essential for stabilizing the ligand-protein complex. For instance, in studies of pyrimidine (B1678525) derivatives targeting enzymes like Cyclooxygenase-2 (COX-2), docking helps identify the critical residues within the active site that are necessary for inhibitory activity nih.govresearchgate.net. Similarly, docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against cancer targets have been used to forecast their binding patterns and potential efficacy tpcj.org.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy generally suggests a more stable and potent interaction.

Computational studies on various pyrimidine and bromophenyl-containing scaffolds have demonstrated their potential as inhibitors for a range of protein targets:

COX-2: Novel pyrimidine derivatives have been evaluated as selective COX-2 inhibitors, with docking studies used to understand their binding mechanism and compare their potential activity to standard drugs like Celecoxib nih.govresearchgate.net.

EGFR: In silico screening of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, a class of compounds sharing the 4-bromophenyl moiety, identified molecules with high docking scores against the EGFR kinase domain, suggesting their potential as anticancer agents ijpsjournal.com. Other research on quinoline (B57606) hybrids with a bromophenyl group also targeted EGFR, showing good inhibitory values rsc.orgresearchgate.net.

PI3K/AKT: Furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors. Docking and molecular dynamics simulations revealed improved binding patterns with key amino acids in the binding sites of these proteins rsc.org.

Main Protease (Mpro): In the search for antiviral agents, newly synthesized pyrimidine derivatives were subjected to molecular docking against the main protease of SARS-CoV-2 to evaluate their potential potency nih.gov.

CDK2: Pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), with some compounds showing strong binding energies, indicating potential for inhibitory activity nih.gov.

The following table summarizes representative binding energy findings for various pyrimidine-class compounds against different protein targets, as reported in the literature.

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Reference |

| Dihydropyrimidinone derivative | α-glucosidase | -7.9 | nih.gov |

| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Cyclin-dependent kinase-2 (CDK2) | -7.9 | nih.gov |

| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | Higher than standard drug Erlotinib | ijpsjournal.com |

This table is illustrative of findings for related compound classes, not for 5-(4-bromophenyl)-1H-pyrimidin-2-one itself.

Early docking methods often treated both the ligand and protein as rigid bodies. However, modern approaches increasingly account for flexibility, which is crucial for accurate predictions. Ligand flexibility allows for the exploration of different conformations (shapes) the molecule can adopt upon entering the binding site. While treating the protein as fully flexible is computationally expensive, methods that allow for side-chain movements in the binding pocket are common. The stability and flexibility of protein-ligand complexes are often further investigated using molecular dynamics simulations nih.gov.

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and assess the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the interaction. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average change in atomic positions over time. A stable RMSD value for the complex suggests that the ligand remains securely bound in the active site. In a study on dihydropyrimidinone derivatives, the ligand-protein complex showed an average RMSD of 1.7 Å over a 100 ns simulation, indicating stable binding nih.gov.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or rigid upon ligand binding.

Radius of Gyration (Rg): This indicates the compactness of the protein-ligand complex. A stable Rg value suggests the complex is not unfolding and remains compact nih.gov.

These simulations provide a more realistic assessment of the binding event than static docking alone and are used to validate the initial docking results for various pyrimidine derivatives nih.govrsc.orgmdpi.com.

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemistry calculations, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions. These methods are used to calculate properties like charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential nih.govmdpi.com.

Hydrogen bonds are among the most critical non-covalent interactions for molecular recognition and binding affinity. Quantum chemical calculations can precisely characterize these interactions by analyzing the electron density distribution between the hydrogen bond donor and acceptor. Hirshfeld analysis and Atoms in Molecules (AIM) calculations are used to study and quantify different intermolecular contacts, including hydrogen bonds, in the crystal structures of related heterocyclic compounds semanticscholar.orgmdpi.com. Studies on cocrystals of compounds like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) have detailed the specific hydrogen-bonding motifs that dictate their structural assembly researchgate.netnih.gov. These analyses are vital for understanding how a molecule like this compound would interact with biological targets and other molecules.

Analysis of Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) analysis is a critical computational technique used to visualize the charge distribution of a molecule, offering insights into its reactivity and intermolecular interactions. mdpi.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). researchgate.netresearchgate.net

Theoretical Studies of Electronic Properties

The electronic properties of a molecule, such as ionization energy and electron affinity, are fundamental to understanding its chemical behavior and reactivity. These properties are often investigated using quantum chemical calculations, which can provide valuable data on the molecule's stability and its ability to participate in electron transfer processes. researchgate.net

Ionization Energy (IE): This is the minimum energy required to remove an electron from a molecule. A lower ionization energy suggests that the molecule can be more easily oxidized.

Electron Affinity (EA): This is the energy released when an electron is added to a molecule. A higher electron affinity indicates a greater propensity for the molecule to be reduced.

These parameters are closely related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. While these theoretical studies are vital for characterizing potential drug candidates, specific calculated values for the ionization energy and electron affinity of this compound have not been detailed in accessible literature.

In Silico ADME Prediction for Lead Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. rfppl.co.inmdpi.com These computational models help to identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline. rfppl.co.in For pyrimidine derivatives, various in silico tools are employed to predict their ADME properties. nih.gov

Prediction of Gastrointestinal Absorption and Blood-Brain Barrier Permeation

The ability of a drug to be absorbed from the gastrointestinal (GI) tract and to permeate the blood-brain barrier (BBB) are critical pharmacokinetic parameters that can be predicted using computational models. nih.govnih.govpreste.ai

Gastrointestinal Absorption: High oral bioavailability is a desirable trait for many drugs. In silico models predict GI absorption based on physicochemical properties such as lipophilicity, molecular weight, and polar surface area. rfppl.co.in

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system, the ability to cross the BBB is crucial. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects. nih.gov Computational models for BBB permeability often consider factors like molecular size, charge, and the presence of specific functional groups. nih.govpreste.ai

While general ADME predictions for classes of compounds like pyrimidinones (B12756618) are common, specific predictive data for the gastrointestinal absorption and blood-brain barrier permeation of this compound is not available in the reviewed scientific literature. rfppl.co.inmdpi.com

Predictive Kinetic Studies

Predictive kinetic studies involve the use of computational models to forecast how a drug will be metabolized and cleared from the body. nih.gov These studies are crucial for optimizing the dosing regimen and for anticipating potential drug-drug interactions. Key aspects of these studies include:

Metabolic Stability: Predicting the susceptibility of a compound to metabolism by enzymes, primarily the cytochrome P450 (CYP) family.

Clearance Rate: Estimating the rate at which the drug is removed from the body.

These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, guiding the selection of the most promising candidates for further development. nih.gov As with other specific computational data points, detailed predictive kinetic study results for this compound are not currently available in the public research domain.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation 5-(4-bromophenyl)-1H-pyrimidin-2-one Derivatives with Enhanced Specificity

Future synthetic efforts will likely concentrate on creating next-generation analogs with superior target specificity and potency. The core structure of this compound offers multiple positions (N1, C4, C6) for chemical modification. Structure-Activity Relationship (SAR) studies will be pivotal in guiding the rational design of these new derivatives. nih.gov For instance, the synthesis of novel derivatives can be achieved through molecular hybridization, a strategy that combines the core scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel activities. acs.orgresearchgate.net

Key strategies for designing these derivatives include:

Substitution at the N1 position: Introducing various alkyl or aryl groups can modulate lipophilicity and pharmacokinetic properties.

Functionalization at the C6 position: As seen in the development of Macitentan, introducing complex side chains, such as those containing additional heterocyclic rings like pyrimidine (B1678525) or pyrazine, can significantly enhance receptor affinity and selectivity. acs.org

Bioisosteric replacement: Replacing the bromine atom with other halogens (Cl, F) or functional groups (CN, CF3) could fine-tune electronic properties and binding interactions with target proteins.

The synthesis of these novel compounds will build upon established methodologies for pyrimidine chemistry, potentially involving multi-component reactions to improve efficiency and yield. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Proposed Substituent/Modification | Rationale for Enhanced Specificity |

|---|---|---|

| N1-position | Small alkyl chains, substituted benzyl (B1604629) groups | Modulate solubility and membrane permeability |

| C4/C6-positions | Ether or amine-linked heterocyclic systems (e.g., triazoles, oxadiazoles) | Introduce additional hydrogen bond donors/acceptors for specific target interactions nih.govresearchgate.net |

| Phenyl Ring | Introduction of fluoro or methyl groups | Alter metabolic stability and electronic profile |

| Bromine Atom | Replacement with -Cl, -F, -CN | Fine-tune binding affinity and selectivity through altered halogen bonding or dipole interactions |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities. nih.gov While the 5-(4-bromophenyl)pyrimidine (B2776488) core is known for its role in endothelin receptor antagonism, its potential in other therapeutic areas is largely unexplored and represents a significant opportunity for future research. acs.org Pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.com

Future research should involve screening libraries of novel this compound analogs against a diverse panel of biological targets.

Anticancer: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like EGFR which are overexpressed in various cancers. researchgate.netnih.govmdpi.com Analogs could be designed and tested for their antiproliferative activity against cancer cell lines. mdpi.com

Antimicrobial: The pyrimidine nucleus is present in compounds that target essential microbial enzymes, such as DNA gyrase. nih.govrsc.org New derivatives could be evaluated for activity against pathogenic bacteria and fungi, including drug-resistant strains. nih.gov

Antiviral: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often incorporate heterocyclic scaffolds like pyrimidine, suggesting a potential avenue for developing novel anti-HIV agents. nih.gov

Advanced Mechanistic Elucidation Techniques and Target Deconvolution

A deep understanding of a drug's mechanism of action is crucial for its optimization and clinical success. For novel derivatives of this compound that show promising activity, advanced techniques will be necessary to identify their specific molecular targets and elucidate their functional pathways.

Future mechanistic studies could employ:

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" the specific protein targets that a compound binds to within a complex cellular lysate, thus aiding in target identification and deconvolution.

In Silico Docking and Molecular Dynamics: Computational studies can predict the binding poses and affinities of new analogs within the active sites of known or hypothesized targets, such as kinases or G-protein coupled receptors. mdpi.comamazonaws.com This can provide insights into the specific molecular interactions that drive potency and selectivity.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of a lead compound in complex with its biological target. This provides definitive evidence of the binding mode and offers a precise blueprint for further rational drug design.

Integration of Chemoinformatics and Artificial Intelligence in Pyrimidine Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the drug discovery process. mdpi.compharmafeatures.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. nih.gov

The application of AI and chemoinformatics to the discovery of new pyrimidine-based drugs can include:

Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on existing data for pyrimidine derivatives to build QSAR models. mdpi.com These models can then predict the biological activity of newly designed, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Virtual Screening: Large chemical databases can be computationally screened to identify molecules containing the this compound scaffold or similar structures that are predicted to bind to a specific therapeutic target. pharmafeatures.com

Generative Models: AI-driven generative models can design entirely novel molecules from scratch that are optimized for desired properties, such as high potency for a target and favorable pharmacokinetic profiles. nih.gov This approach can help explore new chemical space around the core pyrimidine scaffold.